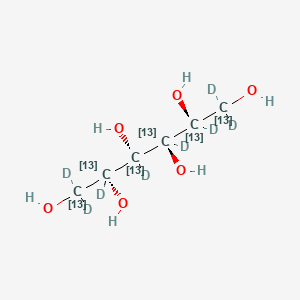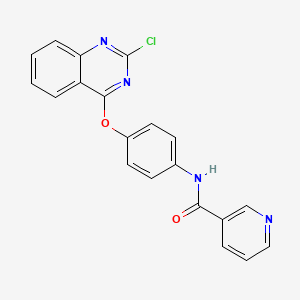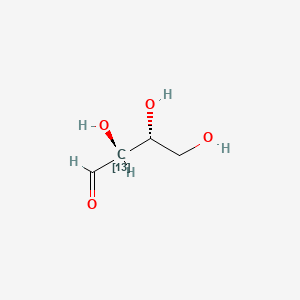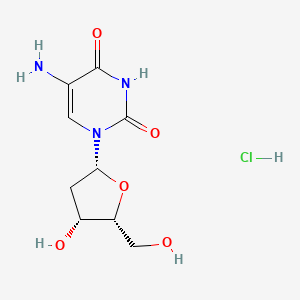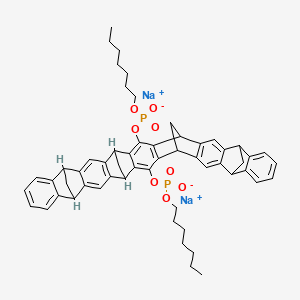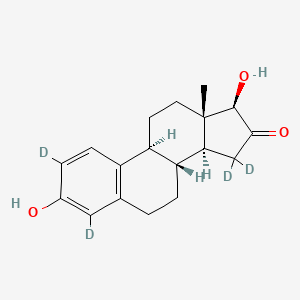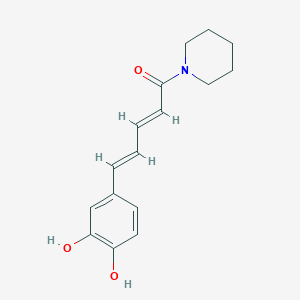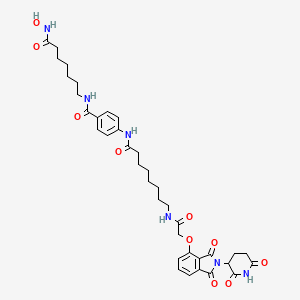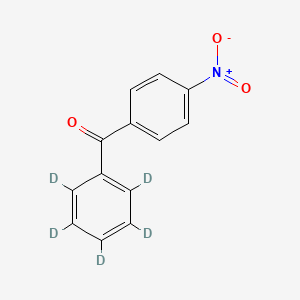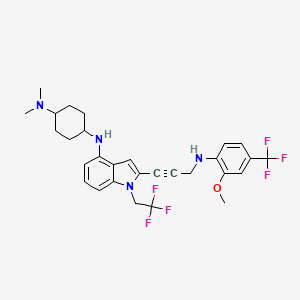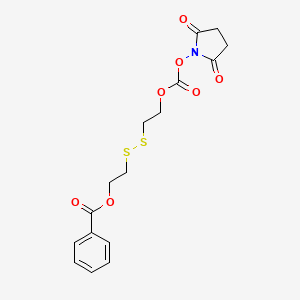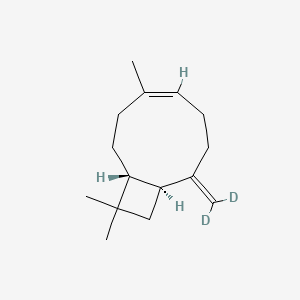
beta-Caryophyllene-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Caryophyllene-d2: is a deuterated form of beta-Caryophyllene, a natural bicyclic sesquiterpene. Beta-Caryophyllene is known for its presence in various essential oils, particularly in clove, black pepper, and cannabis. It is a selective phytocannabinoid agonist of type 2 receptors (CB2-R) and is non-psychogenic due to its lack of affinity for cannabinoid receptor type 1 (CB1) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Beta-Caryophyllene-d2 can be synthesized through the deuteration of beta-Caryophyllene. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the use of deuterated solvents and catalysts can facilitate the incorporation of deuterium into the beta-Caryophyllene molecule .
Industrial Production Methods: : Industrial production of this compound involves the use of engineered microbial strains. For example, Escherichia coli can be genetically modified to produce beta-Caryophyllene, which can then be subjected to deuteration. This method allows for large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-Caryophyllene-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form caryophyllene oxide.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
Oxidation: Caryophyllene oxide.
Reduction: Reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Beta-Caryophyllene-d2 has a wide range of scientific research applications:
Mecanismo De Acción
Beta-Caryophyllene-d2 exerts its effects primarily through the activation of cannabinoid receptor type 2 (CB2-R). This activation leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The compound also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play a role in regulating inflammation and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Caryophyllene oxide: An oxidized derivative of beta-Caryophyllene with similar biological activities.
Alpha-Caryophyllene: Another isomer of caryophyllene with distinct chemical properties.
Gamma-Caryophyllene: A less common isomer with unique structural features.
Uniqueness: : Beta-Caryophyllene-d2 is unique due to its deuterated nature, which enhances its stability and allows for detailed studies on its pharmacokinetics and metabolic pathways. The deuteration also provides insights into the isotope effects on its biological activities .
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
(1R,4Z,9S)-8-(dideuteriomethylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1/i2D2 |
Clave InChI |
NPNUFJAVOOONJE-DUOVYBGSSA-N |
SMILES isomérico |
[2H]C(=C1CC/C=C(\CC[C@@H]2[C@@H]1CC2(C)C)/C)[2H] |
SMILES canónico |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


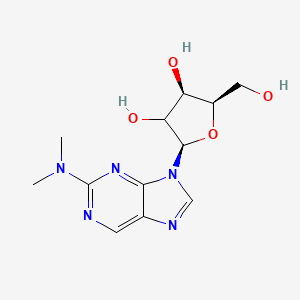
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)
